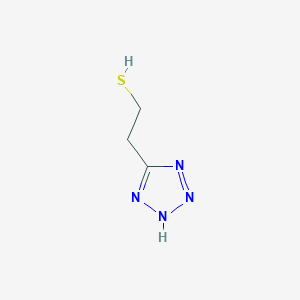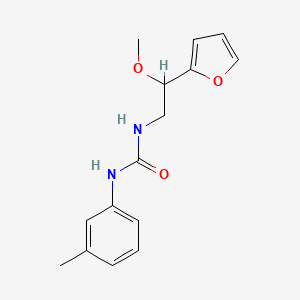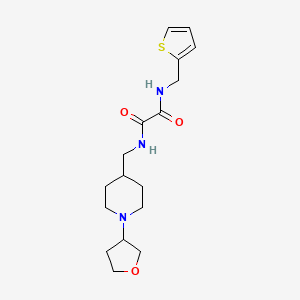
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds that include functionalities like oxalamide, tetrahydrofuran, and thiophene groups attached to a piperidine core. These types of molecules are often explored for their potential biological activities and chemical properties, including their synthesis methods, molecular structures, interactions, and stability.
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic addition-elimination reactions, as demonstrated in the study of pig pheromonal odorants, where a related molecule was synthesized using a ligand-based approach and molecular docking method (박창식 et al., 2009).
Molecular Structure Analysis
The analysis of molecular structures often utilizes techniques such as X-ray crystallography, which can reveal the conformation, crystalline structure, and intermolecular interactions within a compound. For example, a study on the crystal structure of a piperidinium-based compound showed how molecular configurations and interactions are examined (P Pon Matheswari et al., 2022).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of such compounds might include their reactivity under various conditions, stability, and interactions with other molecules. For instance, the characterization of a cyclophosphamide analogue provided insights into its binding and metabolism, offering a glimpse into the compound's chemical behavior (F. Tsui et al., 1982).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be determined using various analytical techniques. The molecular and crystal structures of hydropyridine derivatives were studied to understand the influence of hydrogen bonds on molecule packing in crystals (L. Kuleshova & V. Khrustalev, 2000).
Chemical Properties Analysis
Chemical properties analysis might focus on the compound's reactivity, including its potential as a ligand in binding studies or its role in catalysis. The study on a serotonin-4 receptor partial agonist highlighted the metabolic pathways and identified an unusual pharmacologically active metabolite, shedding light on the compound's chemical properties and interactions (A. Sawant-Basak et al., 2013).
Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
Orexin receptors play a critical role in regulating feeding, arousal, stress, and drug abuse. Compounds targeting these receptors, such as SB-649868, have been evaluated for their potential in treating binge eating disorders by selectively reducing binge eating for highly palatable food without affecting standard food pellet intake. This suggests a major role of orexin-1 receptor mechanisms in compulsive eating behaviors, highlighting a potential pharmacological treatment avenue (Piccoli et al., 2012).
Synthesis and Antiosteoclast Activity
A family of compounds, including di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, has been synthesized and shown to exhibit moderate to high antiosteoclast and osteoblast activity. These findings indicate potential applications in treating diseases involving bone metabolism (Reddy et al., 2012).
Copper-Catalyzed Coupling Reactions
The compound has been utilized in copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides, demonstrating an effective catalytic system for Goldberg amidation. This method allows for the synthesis of a wide range of aromatic and aliphatic primary amides, showcasing the compound's versatility in organic synthesis (De et al., 2017).
Electronic Structure and Synthesis
Studies on related compounds have explored their electronic structure, novel synthesis methods, and interactions within crystal structures. These investigations provide insights into the chemical behavior and potential applications of these compounds in designing new materials or pharmaceuticals (Vrabel et al., 2014).
Pharmacological Evaluation
Research has also focused on the pharmacological evaluation of related compounds, identifying their potential as central nervous system agents. For instance, compounds have been synthesized with potential applications in treating neuroinflammation, highlighting their significance in drug development for neuropsychiatric disorders (Horti et al., 2019).
Propriétés
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-16(17(22)19-11-15-2-1-9-24-15)18-10-13-3-6-20(7-4-13)14-5-8-23-12-14/h1-2,9,13-14H,3-8,10-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOYOCMCIPQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)
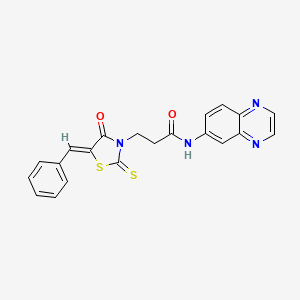
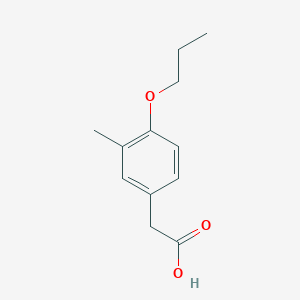
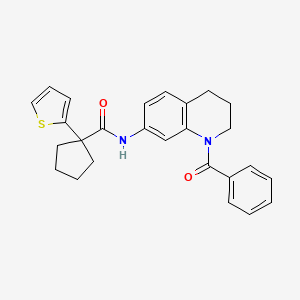
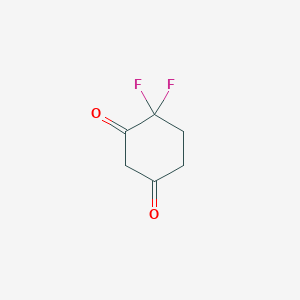
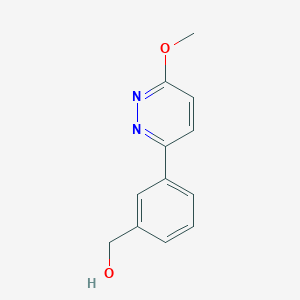
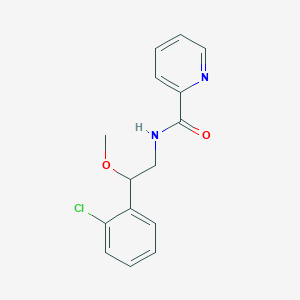
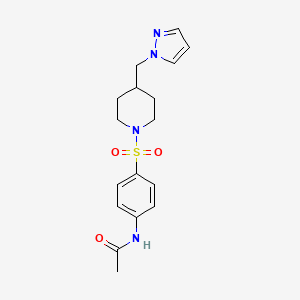
![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

